molecular formula C23H19N3O4S2 B2903662 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 1105204-31-6

3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2903662
CAS No.: 1105204-31-6
M. Wt: 465.54
InChI Key: ZDCGHLRARCMDIO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound. It has a sulfonamide group attached to a methoxyphenyl group and a thiazole ring connected to a benzamide moiety. The molecular structure of this compound signifies a rich interplay of functional groups, making it an interesting subject for various scientific inquiries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step processes:

  • Formation of the thiazole ring: : This often begins with a reaction between a substituted aniline and an α-haloketone, catalyzed by base.

  • Attachment of the sulfonamide group: : This step involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.

  • Coupling to benzamide: : This step might use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

The industrial scale-up of this compound requires optimization of reaction conditions for yields and purity. Common methods include batch processing with stringent control over temperature and pH to maximize product formation while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The methoxy group can undergo oxidation to form the corresponding phenol.

  • Reduction: : The sulfonamide group may be reduced under specific conditions to amine.

  • Substitution: : Halogenation can occur on the aromatic rings under Friedel-Crafts conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate.

  • Reducing agents: : Including lithium aluminium hydride (LiAlH4).

  • Catalysts: : Like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

  • Oxidized phenol derivatives

  • Amines from sulfonamide reduction

  • Halogenated aromatics

Scientific Research Applications

In Chemistry

  • As a reagent for testing synthetic routes and reaction mechanisms.

In Biology

  • Its sulfonamide group can bind to biological targets such as enzymes and proteins.

In Medicine

  • Potential use in designing pharmaceuticals targeting thiazole-bearing active sites in biological systems.

In Industry

  • Applied in materials science for creating novel polymers and composites.

Mechanism of Action

Molecular Targets

  • The compound interacts with enzymes by binding to their active sites, particularly those with affinity for thiazole rings or sulfonamides.

Pathways Involved

  • It can modulate pathways involving sulfonamide-sensitive enzymes, potentially affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide

  • 3-(4-chlorophenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide

Uniqueness

  • The methoxy group makes it less electron-withdrawing compared to nitro or chloro derivatives, influencing its reactivity and binding affinity.

There you have it, a detailed dive into the fascinating world of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide! What got you interested in this compound?

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-19-10-12-20(13-11-19)32(28,29)26-18-9-5-8-17(14-18)22(27)25-23-24-21(15-31-23)16-6-3-2-4-7-16/h2-15,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGHLRARCMDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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